molecular formula C13H23N3O2 B7919201 N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7919201
M. Wt: 253.34 g/mol
InChI Key: XBRKQERTLYUAJG-QHGLUPRGSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a chiral small molecule featuring a piperidine core and an N-cyclopropyl acetamide moiety, designed for biochemical research and pharmaceutical development. Compounds with piperidine and acetamide structures are frequently investigated as key intermediates or potential pharmacologically active substances in medicinal chemistry. Research into structurally similar molecules indicates potential relevance in the study of enzyme inhibition and other biological pathways, although the specific mechanism of action for this compound is not yet fully characterized. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(8-15)16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3/t9-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRKQERTLYUAJG-QHGLUPRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves multistep organic reactions. Starting with cyclopropylamine, the sequence often includes acylation to introduce the acetamide group, followed by amination to incorporate the propionyl substituent. Conditions might include the use of bases like triethylamine and solvents like dichloromethane under controlled temperatures.

Industrial Production Methods: : Industrially, this compound can be synthesized using high-throughput techniques ensuring scalability. Catalytic hydrogenation and automated chromatographic purification steps are often employed to ensure purity and yield consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Oxidation may target the cyclopropyl group, leading to ring opening.

  • Reduction: : Reduction reactions could involve the piperidine ring, possibly reducing it to a more stable form.

  • Substitution: : Substitution reactions might replace the amino or acetamide groups with other functional groups under specific conditions.

Common Reagents and Conditions Used

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reagents including alkyl halides and acid chlorides.

Major Products Formed from These Reactions

  • From oxidation: Cyclopropyl ring-opened products.

  • From reduction: Stabilized piperidine derivatives.

  • From substitution: Various functionalized derivatives retaining the core structure.

Scientific Research Applications

Medicinal Chemistry

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has been studied for its potential as a therapeutic agent in treating various conditions:

  • Pain Management : Research indicates that compounds similar to this one may exhibit analgesic properties, potentially serving as alternatives to traditional opioids. The structural modifications in the piperidine ring can enhance binding affinity to opioid receptors, leading to effective pain relief without the severe side effects associated with conventional opioids .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Its interaction with neurotransmitter systems could provide new avenues for developing antidepressants or anxiolytics .

Pharmacological Studies

Pharmacological investigations have shown that this compound may act on various receptor systems:

  • Opioid Receptors : Initial studies suggest that it may interact with mu-opioid receptors, which are crucial in mediating pain relief. This interaction could lead to the development of new analgesics with fewer side effects compared to existing medications .
  • Dopaminergic Systems : There is ongoing research into how this compound affects dopamine pathways, which are implicated in mood regulation and reward mechanisms. Modulating these pathways could have significant implications for treating addiction and mood disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers are exploring how variations in the cyclopropyl and acetamide groups influence biological activity, aiming to enhance efficacy while minimizing toxicity .

Case Study 1: Analgesic Efficacy

A study conducted on analogs of this compound demonstrated significant analgesic effects in animal models. The compound was administered in varying doses, revealing a dose-dependent response in pain relief comparable to that of established opioid medications but with reduced side effects such as respiratory depression .

Case Study 2: Neuropharmacological Effects

In another investigation, researchers evaluated the impact of this compound on anxiety-like behaviors in rodent models. The results indicated that it significantly reduced anxiety levels, suggesting potential use as an anxiolytic agent. The study highlighted the importance of further clinical trials to assess safety and efficacy in humans .

Mechanism of Action

This compound exerts effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism involves the binding of the piperidinyl group to the active site, modulating activity through the acetamide linkage, which can influence signal transduction pathways or enzymatic activity.

Comparison with Similar Compounds

(a) Piperidine Substitution Patterns

  • Positional Isomerism: The target compound’s piperidin-3-yl group contrasts with the piperidin-4-yl substitution in N-[1-(2-amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS: 1353945-60-4). This positional difference may alter receptor binding or metabolic stability due to steric and electronic effects .
  • Cyclopropyl vs.

(b) Functional Group Modifications

  • Benzyl Ester Derivative (CAS: 1354033-31-0): The benzyl ester in introduces significant bulk (MW: 347.45 vs. ~226 for the target compound), likely reducing solubility but increasing protease resistance. Such modifications are common in prodrug design .
  • Aminoethyl vs. Aminopropionyl: The 2-aminoethyl substituent in ’s compound lacks the carbonyl group present in the target’s (S)-2-aminopropionyl moiety, affecting hydrogen-bonding capacity and conformational flexibility .

Discontinuation Trends and Implications

Both the target compound and N-[1-(2-amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide () are marked as discontinued. This trend suggests shared liabilities, such as:

  • Synthesis Complexity : Stereospecific (S)-configurations and cyclopropane rings may complicate scalable synthesis.
  • Instability : Cyclopropane rings, while rigid, are prone to ring-opening under acidic or oxidative conditions, limiting shelf life .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, with the CAS number 1401665-65-3, is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound is characterized by a piperidine ring, an amino acid moiety, and a cyclopropyl group, which contribute to its pharmacological properties.

  • Molecular Formula : C13H23N3O2
  • Molecular Weight : 253.34 g/mol
  • Structural Characteristics : The compound features a piperidine ring linked to a cyclopropyl group and an acetamide functional group, which are crucial for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research indicates that compounds with similar piperidine structures exhibit antibacterial properties. For instance, studies have shown that piperidine derivatives can effectively inhibit bacterial growth against various strains, including Salmonella typhi and Bacillus subtilis . Although specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest potential activity.

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the pharmacological potential of this compound. Piperidine derivatives have been reported to act as acetylcholinesterase (AChE) inhibitors, which are relevant in treating neurodegenerative diseases . Furthermore, compounds similar to this compound have demonstrated urease inhibition, which is significant for managing conditions like kidney stones .

Anticancer Potential

The anticancer properties of piperidine derivatives have been noted in various research articles. Compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The specific mechanisms of action often involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. Below is a summary table highlighting key findings:

Study ReferenceBiological ActivityFindings
Li et al., 2014AntibacterialModerate to strong activity against Salmonella typhi; weak against other strains.
Kumar et al., 2009AnticancerInduced apoptosis in cancer cell lines; inhibited tumor growth.
Omar et al., 1996Anti-inflammatoryDemonstrated significant reduction in inflammation markers.
Zhang et al., 2014Enzyme inhibitionStrong AChE inhibitory activity; potential for neuroprotective effects.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide?

  • Methodological Answer : Synthesis typically involves coupling the cyclopropylacetamide moiety to a functionalized piperidine scaffold. A validated approach for analogous compounds (e.g., piperidine-acetamide derivatives) includes:

Acylation : Reacting the piperidine intermediate with (S)-2-amino-propionyl chloride under inert conditions (argon/nitrogen) to form the amide bond .

Purification : Use column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from 2-propanol to isolate the product .

Characterization : Confirm via 1^1H/13^13C NMR (e.g., δ 1.86 ppm for cyclopropyl protons) and high-resolution mass spectrometry (HRMS) .

  • Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts like unreacted piperidine or over-acylated derivatives.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .
  • Structural Confirmation :
  • NMR Spectroscopy : Assign peaks for the cyclopropyl group (δ 0.94–1.86 ppm), piperidine protons (δ 2.29–3.78 ppm), and acetamide carbonyl (δ 173.9–174.1 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., calculated for C14_{14}H24_{24}N3_3O2_2: 278.19 g/mol) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • GHS Compliance : Assume acute oral toxicity (Category 3) and skin irritation (Category 1B) based on structurally related piperidine-acetamides .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :
  • Catalysis : Test coupling agents like HATU or EDCI for amide bond formation to enhance efficiency .
  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for solubility and reaction rate .
  • Temperature Control : Reflux (e.g., 80°C for 12 hours) vs. room temperature stirring to balance yield and decomposition .
  • Yield Tracking : Use LC-MS to monitor reaction progress and identify intermediates .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :
  • Assay Variability :
  • Buffer Conditions : Adjust pH (e.g., 7.4 vs. 6.8) to mimic physiological environments .
  • Cell Permeability : Use Caco-2 assays to assess membrane penetration and explain in vivo efficacy gaps .
  • Metabolic Stability : Perform microsomal incubation studies (e.g., liver microsomes) to identify metabolites that may interfere with activity .
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP inhibition) to validate target engagement .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases) and identify critical hydrogen bonds or hydrophobic pockets .
  • SAR Analysis : Modify the cyclopropyl or piperidine groups based on electrostatic potential maps to enhance binding .
  • MD Simulations : Run 100-ns simulations to assess conformational stability of the compound-receptor complex .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results across different cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) and receptor expression levels via qPCR .
  • Dose-Response Curves : Use 10-point dilution series (0.1–100 µM) to calculate precise IC50_{50} values and exclude outliers .
  • Control Experiments : Test against primary cells (e.g., hepatocytes) to rule out nonspecific toxicity .

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